Bis-PEG21-PFP ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

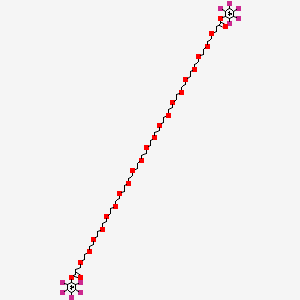

Bis-PEG21-PFP ester is a bifunctional polyethylene glycol derivative known for its high hydrophilicity and biocompatibility. This compound features two activated pentafluorophenyl ester groups at each end, facilitating efficient conjugation with amine-containing molecules. It is extensively employed in the synthesis of PEGylated bioconjugates, enhancing the pharmacokinetics, solubility, and stability of therapeutic proteins and peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Bis-PEG21-PFP ester involves the reaction of polyethylene glycol with pentafluorophenyl esters. The process typically requires dissolving the polyethylene glycol in an organic solvent such as dimethylsulfoxide or dimethylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures to prevent hydrolysis and maintain its reactivity .

Análisis De Reacciones Químicas

Reaction Mechanism with Amines

Bis-PEG21-PFP ester reacts with primary and secondary amines via nucleophilic acyl substitution, forming stable amide bonds. The PFP ester groups act as activated leaving groups, enhancing reaction efficiency compared to traditional N-hydroxysuccinimide (NHS) esters .

Key steps :

-

Activation : PFP esters are dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to minimize hydrolysis .

-

Conjugation : Amine-containing substrates (e.g., proteins, peptides) react with the ester groups at pH 7.2–8.5, releasing pentafluorophenol (PFP) as a byproduct .

-

Quenching : Excess reagent is neutralized using Tris or glycine buffers .

Reaction Efficiency :

| Parameter | Value/Outcome | Source |

|---|---|---|

| Hydrolysis Rate (PFP) | 10–20% slower than NHS esters | |

| Optimal pH | 7.2–8.5 | |

| Temperature Range | 4°C–37°C |

Protein PEGylation

This compound is widely used to modify therapeutic proteins (e.g., antibodies, enzymes) to enhance stability and reduce immunogenicity.

Protocol for IgG PEGylation :

-

Preparation : Dissolve 2 mg IgG in 1 mL phosphate-buffered saline (PBS, pH 7.2).

-

Reagent Addition : Add 25 µL of this compound (1 mg dissolved in 75 µL DMF) to the IgG solution.

-

Incubation : React at 37°C for 30 minutes or 2 hours on ice.

-

Purification : Remove unreacted PEG via dialysis or gel filtration.

Outcomes :

Small Molecule Conjugation

This compound enables covalent attachment of small molecules (e.g., drugs, fluorescent tags) to PEG spacers for improved solubility and pharmacokinetics .

Example Protocol :

-

Dissolve amine-bearing small molecules in DMF.

-

Add 1.2–1.5 equivalents of this compound and 4–10 equivalents of diisopropylethylamine (DIPEA).

Efficiency :

Hydrolysis and Stability

While PFP esters are hydrolytically stable compared to NHS esters, hydrolysis remains a competing reaction:

Bis-PEG21-PFP ester+H2O→Bis-PEG21-COOH+2PFP-OH

Factors Influencing Hydrolysis :

Comparative Analysis with Shorter PEG Variants

| Property | This compound | Bis-PEG2-PFP Ester |

|---|---|---|

| Spacer Length | 78.7 Å | 16.5 Å |

| Solubility in Water | High | Moderate |

| Hydrolysis Half-Life | 4.5 hours (pH 7.4) | 2.1 hours (pH 7.4) |

| Applications | Drug delivery, hydrogels | Small molecule tagging |

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Bis-PEG21-PFP ester plays a crucial role in the formulation of drug delivery systems, particularly in the development of PEGylated bioconjugates. These conjugates enhance the pharmacokinetics, solubility, and stability of therapeutic proteins and peptides, allowing for improved therapeutic efficacy and reduced immunogenicity.

Targeted Nanoparticles

- Mechanism : The compound is used to modify the surface of nanoparticles, improving their stability and enabling targeted delivery to specific cells or tissues.

- Benefits : This targeted approach enhances drug accumulation in tumor sites through the enhanced permeability and retention (EPR) effect, which is particularly beneficial for cancer therapies.

Hydrogels

- Usage : this compound is also employed in the synthesis of hydrogels that can encapsulate drugs for controlled release.

- Advantages : These hydrogels can be designed to respond to specific physiological triggers (e.g., pH changes), allowing for localized and sustained drug release.

Bioconjugation Techniques

The versatility of this compound makes it an excellent reagent for bioconjugation, where it is used to link biomolecules such as antibodies, enzymes, and peptides.

Antibody-Drug Conjugates (ADCs)

- Functionality : It serves as a linker in ADCs, connecting cytotoxic drugs to monoclonal antibodies.

- Impact : This linkage allows for targeted delivery of drugs directly to cancer cells while minimizing systemic toxicity.

Surface Modification

- Application : this compound is utilized for the surface modification of medical devices and implants.

- Outcome : Such modifications improve biocompatibility and reduce adverse host responses, enhancing the longevity and effectiveness of implants.

Case Studies

Several studies illustrate the practical applications of this compound:

Study on PEGylated Antibodies

In a study published by AxisPharm, researchers demonstrated that PEGylation with this compound significantly improved the pharmacokinetic profile of therapeutic antibodies, leading to enhanced circulation time and reduced immunogenicity in animal models .

Development of pH-Responsive Drug Carriers

Research published in Nature explored the use of PEG-based micelles incorporating this compound for delivering anticancer drugs. The study highlighted how these micelles exhibited pH-sensitive drug release characteristics that improved targeting efficiency toward cancer stem cells .

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Drug Delivery Systems | Targeted nanoparticles, hydrogels | Enhanced stability, controlled release |

| Bioconjugation Techniques | Antibody-drug conjugates, surface modification | Improved targeting, reduced toxicity |

| Case Studies | PEGylated antibodies, pH-responsive carriers | Enhanced pharmacokinetics, effective targeting |

Mecanismo De Acción

The mechanism of action of Bis-PEG21-PFP ester involves the formation of stable amide bonds with primary and secondary amines. The pentafluorophenyl ester groups react with amine-containing molecules, facilitating efficient conjugation. This process enhances the pharmacokinetics, solubility, and stability of the conjugated molecules, making them suitable for various biomedical applications .

Comparación Con Compuestos Similares

Similar Compounds

- Bis-PEG1-PFP ester

- Bis-PEG2-PFP ester

- Bis-PEG3-PFP ester

- Bis-PEG4-PFP ester

- Bis-PEG5-PFP ester

- Bis-PEG7-PFP ester

- Bis-PEG9-PFP ester

- Bis-PEG13-PFP ester

Uniqueness

Compared to other similar compounds, Bis-PEG21-PFP ester stands out due to its longer polyethylene glycol chain, which provides higher hydrophilicity and biocompatibility. This makes it particularly suitable for applications requiring enhanced solubility and stability of bioconjugates .

Actividad Biológica

Bis-PEG21-PFP ester is a bifunctional polyethylene glycol (PEG) derivative characterized by its high hydrophilicity and biocompatibility. This compound features two activated pentafluorophenyl (PFP) ester groups at each end, which facilitate efficient conjugation with amine-containing molecules. It has gained significant attention in various biomedical applications, particularly in the synthesis of PEGylated bioconjugates, drug delivery systems, and surface modifications for medical devices.

The biological activity of this compound largely stems from its ability to enhance the pharmacokinetics, solubility, and stability of therapeutic proteins and peptides. The PFP ester groups allow for the formation of stable conjugates with various biomolecules, which can improve the delivery and efficacy of drugs. This compound is particularly useful in:

- Drug Delivery Systems : Enhancing controlled release mechanisms and reducing immunogenicity.

- Surface Modification : Improving biocompatibility and reducing host response in medical devices or implants.

Applications

- PEGylation : this compound is extensively used in the PEGylation of proteins and peptides, which prolongs their circulation time in the bloodstream and reduces renal clearance.

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, enabling targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity.

- Nanoparticle Formulations : The compound aids in the development of nanoparticles that can encapsulate drugs, providing a means for targeted therapy.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on PEGylated Enzymes : Research demonstrated that PEGylation using this compound significantly increased the stability and activity of enzymes used in therapeutic applications. The study reported enhanced enzyme half-life and reduced immunogenicity compared to non-PEGylated counterparts.

- Antibody Conjugation : A case study involving the use of this compound as a linker for ADCs showed improved therapeutic indices due to selective targeting of cancer cells while sparing healthy tissues. The study indicated that the conjugates exhibited enhanced cytotoxicity against tumor cells.

Comparative Efficacy

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Hydrophilicity | High | Variable |

| Biocompatibility | Excellent | Moderate to Excellent |

| Stability | High | Moderate |

| Drug Release Rate | Controlled | Variable |

| Immunogenicity | Low | Moderate |

Research Findings

Recent research has focused on the versatility of this compound across various biological systems. Key findings include:

- Enhanced Drug Solubility : this compound has been shown to significantly increase the solubility of hydrophobic drugs, facilitating their administration and bioavailability.

- Controlled Release Profiles : Studies indicate that drug formulations utilizing this compound exhibit favorable controlled release profiles, which are crucial for maintaining therapeutic levels over extended periods.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H88F10O25/c59-47-49(61)53(65)57(54(66)50(47)62)92-45(69)1-3-71-5-7-73-9-11-75-13-15-77-17-19-79-21-23-81-25-27-83-29-31-85-33-35-87-37-39-89-41-43-91-44-42-90-40-38-88-36-34-86-32-30-84-28-26-82-24-22-80-20-18-78-16-14-76-12-10-74-8-6-72-4-2-46(70)93-58-55(67)51(63)48(60)52(64)56(58)68/h1-44H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHJUNWWIXVCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H88F10O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.